Regioselective Protection Yield: 97% for the 4-Iodo Congener vs. Lower Yields for Bromo Analogs
The regioselective protection of 4-iodoimidazole with N,N-dimethylsulfamoyl chloride under optimized conditions (50% aqueous NaOH, THF) yields N,N-dimethylsulfamoyl-4-iodoimidazole in 97% isolated yield with >98% purity [1]. This procedure incorporates an isomerization step that converts the 5-iodo byproduct to the desired 4-iodo regioisomer, effectively doubling the atom economy. In contrast, analogous protection of 4-bromoimidazole proceeds with lower efficiency; one vendor case study reports a 23% yield improvement when switching from a brominated to an iodinated imidazole core .
| Evidence Dimension | Isolated yield of regioselective N,N-dimethylsulfamoyl protection |
|---|---|
| Target Compound Data | 97% yield, >98% purity |
| Comparator Or Baseline | 4-Bromoimidazole protection: baseline yield (exact value not disclosed) resulting in 23% improvement upon switching to iodo |
| Quantified Difference | Absolute 23 percentage-point improvement vs. bromo analog |
| Conditions | 50% aq. NaOH, THF, N,N-dimethylsulfamoyl chloride; isomerization of 5‑iodo byproduct |
Why This Matters
Higher synthetic yield directly reduces cost per mole and increases throughput in multi-step drug syntheses, making the 4-iodo derivative the economically rational choice for scale-up.
- [1] Bhagavatula L, et al. Efficient route to 1-dimethylsulfamoyl-4-iodo-imidazole, isomerisation of 1-dimethylsulfamoyl-5-iodoimidazole to 1-dimethylsulfamoyl-4-iodo-imidazole. Heterocycles. 2000;53(3):729. View Source
